Scymnol
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Overview
Description
5beta-scymnol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-hydroxy steroid and a 27-hydroxy steroid. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Prophylactic Effects in Vascular Disorders
Scymnol has demonstrated significant prophylactic effects in vascular disorders. Studies have shown that it effectively prevents lesion development in a rat peripheral arterial occlusion model. This includes reducing edematous swelling, gangrene, and alterations in blood coagulation parameters and platelet aggregation. These findings suggest its potential clinical utility in preventing thrombotic peripheral arterial occlusive disorders, mainly due to its ability to protect against endothelial cell damage caused by lactic acidosis (Ishida, Nakayasu, Nukaya, & Tsuji, 1998), (Ishida, Nakayasu, Nukaya, & Tsuji, 1999).
Protective Effects Against Cerebral Anoxia
Scymnol has shown a significant protective action against cerebral anoxia in various experimental models. This includes an increase in partial oxygen pressure of arterial blood and an enhancement of survival time under hypoxic conditions. Its protective effect was found to be slightly greater than idevenone, a known anti-anoxic agent (Ishida, Kinoshita, Yamamoto, Nukaya, Tsuji, & Kosuge, 1994).
Hepatoprotective Properties
Scymnol has been shown to protect mice from hepatotoxic effects of paracetamol overdose. This suggests that its structural moiety, specifically the tri-hydroxyl-substituted aliphatic side chain, is crucial for its hepatoprotective action. This provides insights into its potential therapeutic application in treating liver damage (Hodges, Carter, Kalafatis, Wright, & Macrides, 2016).
Dermatological Applications
Scymnol's derivatives have found use in dermatology, particularly in cosmetics. The shark bile salt, sodium scymnol sulfate, is marketed for excess oil absorption and reduction of pores, demonstrating the effectiveness of traditional remedies in scientific and commercial applications (Guardiola-Griffiths, 2011).
Biotransformation Studies
Studies on scymnol's biotransformation in rat liver microsomes have shed light on its metabolic pathways, indicating various hepatic enzyme-catalyzed reactions. This research provides valuable insights into the use of scymnol as a therapeutic nutraceutical in higher vertebrates (Glowacki, Hodges, Wynne, Wright, Kalafatis, & Macrides, 2019).
properties
CAS RN |
6785-34-8 |
---|---|
Product Name |
Scymnol |
Molecular Formula |
C27H48O6 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
DIPHJTHZUWDJIK-JPLAUYQNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
synonyms |
5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol scymnol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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